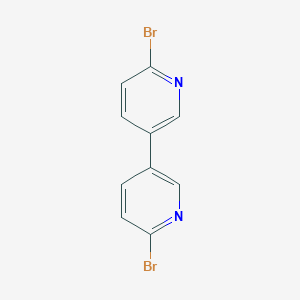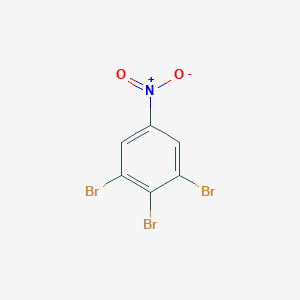
1,2,3-Tribromo-5-nitrobenzene
Overview
Description
1,2,3-Tribromo-5-nitrobenzene is an organic compound with the molecular formula C6H2Br3NO2 It is characterized by the presence of three bromine atoms and one nitro group attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that halogenated nitrobenzenes generally interact with various biological targets via halogen bonding .
Mode of Action
The mode of action of 1,2,3-Tribromo-5-nitrobenzene involves the formation of halogen bonds, facilitated by the strong polarization induced by aromatic ring nitration . In a reaction with sodium ethoxide, the nucleophile (ethoxide) attacks the 4-position, and one of the bromine atoms leaves as a leaving group. This results in the formation of a new C-O bond and the removal of one bromine atom from the benzene ring .
Biochemical Pathways
Halogenated nitrobenzenes can potentially affect various biochemical pathways due to their ability to form halogen bonds .
Pharmacokinetics
The pharmacokinetics of halogenated compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The formation of new bonds and the removal of bromine atoms from the benzene ring are known outcomes of its reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base can favor elimination reactions . Additionally, the presence of a nitro group in the para position can deactivate the ring and make it less susceptible to nucleophilic aromatic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. One common method involves the bromination of 1,2,3-tribromobenzene followed by nitration to introduce the nitro group. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include the use of catalysts and optimized reaction conditions to enhance yield and purity. The final product is usually purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromo-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol is a common reagent for substitution reactions.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Substitution: Ethoxy-substituted derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized products depending on the specific conditions used.
Scientific Research Applications
1,2,3-Tribromo-5-nitrobenzene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Comparison with Similar Compounds
- 1,3,5-Tribromo-2-nitrobenzene
- 2,4,6-Tribromonitrobenzene
- 1,2,4-Tribromo-5-nitrobenzene
Comparison: 1,2,3-Tribromo-5-nitrobenzene is unique due to the specific positioning of its bromine and nitro groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1,2,3-tribromo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLYERMMCABILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188173 | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-20-6 | |
| Record name | 1,2,3-Tribromo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3-tribromo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Q1: How does substituting bromine with iodine in 1,2,3-tribromo-5-nitrobenzene affect its halogen bonding network?
A1: Replacing a bromine atom with an iodine atom in this compound, resulting in 1,3-dibromo-2-iodo-5-nitrobenzene, significantly alters the halogen bonding network within the crystal structure. The introduction of iodine leads to the formation of non-classical Brδ+⋯Iδ- bonds. [] This suggests that the larger and more polarizable iodine atom can act as a better halogen bond acceptor compared to bromine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)
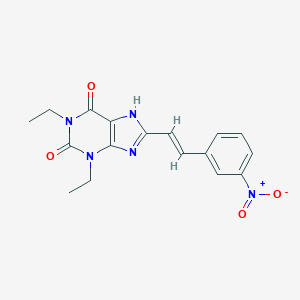
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
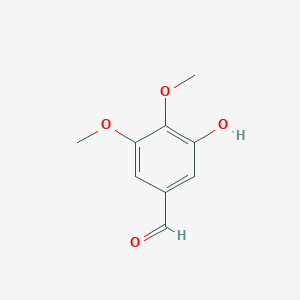
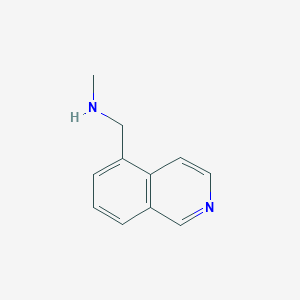
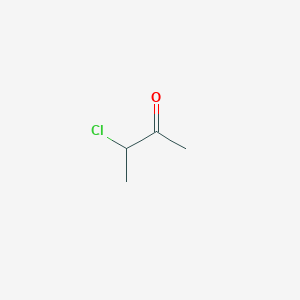
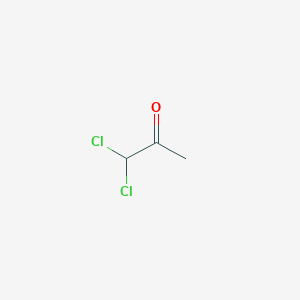
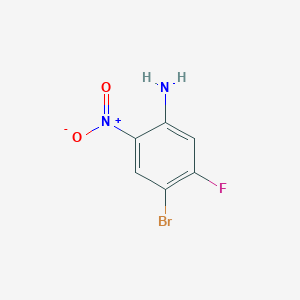
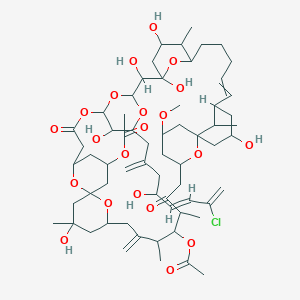
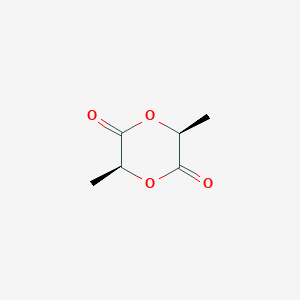
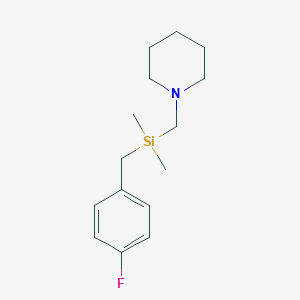
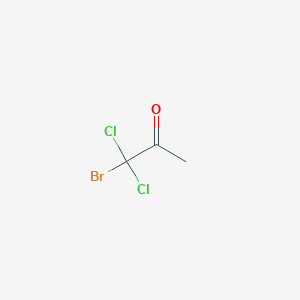
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
